3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol
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Overview
Description
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is an organic compound featuring a cyclopropane ring substituted with two fluorine atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of difluorocarbene with alkenes to form difluorocyclopropanes, which can then be further functionalized to introduce the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using difluorocarbene precursors and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol involves its interaction with molecular targets through its functional groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanemethanol: Similar structure but with a different substitution pattern.
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
3-(2,2-Difluorocyclopropyl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and a hydroxyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-5(4-10)2-6-3-7(6,8)9/h5-6,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUSOLXDRBJOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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